molecular formula C17H24N6O3 B2795752 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1797744-31-0

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2795752
M. Wt: 360.418
InChI Key: GESDVLYRQXBVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds with structural elements similar to "2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" have been synthesized and assessed for various biological activities. For instance, researchers have synthesized new derivatives involving 1,2,4-triazol and piperidine units, focusing on their synthesis routes and potential antimicrobial activities. Such studies highlight the chemical versatility and potential therapeutic applications of these compounds (Demirbaş et al., 2010; Vankadari et al., 2013).

Crystal Structure and Molecular Design

The structural elucidation of related compounds through crystallography aids in understanding their molecular design, which is crucial for tailoring compounds for specific scientific or therapeutic applications. For example, crystal structure studies of novel bioactive heterocycles incorporating piperidine suggest the importance of molecular architecture in determining biological activity (Thimmegowda et al., 2009).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potentials of compounds bearing 1,2,4-triazol, oxadiazole, and piperidine moieties have been extensively studied, indicating their usefulness in developing new therapeutic agents. Such research demonstrates the capability of these compounds to serve as bases for designing drugs with specific biological activities (Khalid et al., 2016; Upmanyu et al., 2011).

properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-11-9-14(20-26-11)18-15(24)10-22-7-5-12(6-8-22)16-19-21(2)17(25)23(16)13-3-4-13/h9,12-13H,3-8,10H2,1-2H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESDVLYRQXBVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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